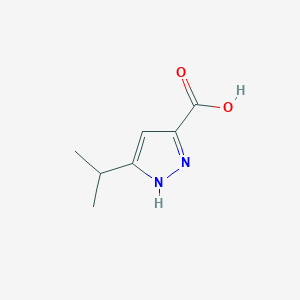

5-isopropyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

L’acide 5-isopropyl-1H-pyrazole-3-carboxylique est un composé organique hétérocyclique de formule moléculaire C7H10N2O2. Il appartient à la famille des pyrazoles, connue pour ses applications polyvalentes en synthèse organique et en chimie médicinale . Ce composé est caractérisé par un cycle pyrazole substitué par un groupe isopropyle en position 5 et un groupe acide carboxylique en position 3.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l’acide 5-isopropyl-1H-pyrazole-3-carboxylique implique généralement la réaction d’hydrazones avec des α-bromo cétones sous catalyse de la lumière visible. Cette méthode fournit une réaction en tandem efficace pour former le cycle pyrazole . Une autre méthode courante implique l’utilisation d’Amberlyst-70, une résine non toxique, thermiquement stable et économique, comme catalyseur hétérogène .

Méthodes de production industrielle : La production industrielle de l’acide 5-isopropyl-1H-pyrazole-3-carboxylique utilise souvent des réacteurs discontinus à grande échelle où les conditions de réaction sont optimisées pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu est également explorée pour améliorer l’efficacité de la production et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 5-isopropyl-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés pyrazoles correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou un aldéhyde.

Substitution : Le groupe isopropyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les agents halogénants comme le chlorure de thionyle et le brome sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions incluent divers dérivés pyrazoles avec des groupes fonctionnels modifiés, qui peuvent être utilisés en synthèse organique et en chimie médicinale .

4. Applications de la recherche scientifique

L’acide 5-isopropyl-1H-pyrazole-3-carboxylique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est utilisé dans l’étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Industrie : Le composé est utilisé dans la production d’agrochimiques et de produits pharmaceutiques.

Applications De Recherche Scientifique

5-Isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-isopropyl-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique en se liant au site actif de l’enzyme, empêchant ainsi la liaison du substrat et l’activité catalytique subséquente. Il peut également moduler l’activité des récepteurs en se liant aux sites récepteurs et en modifiant leur conformation et leur fonction .

Composés similaires :

- Acide 3-isopropyl-1H-pyrazole-5-carboxylique

- Acide 1-méthyl-3-propyl-1H-pyrazole-5-carboxylique

- Acide 3-méthyl-1H-pyrazole-5-carboxylique

Comparaison : L’acide 5-isopropyl-1H-pyrazole-3-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé aux composés similaires, il présente une réactivité et une sélectivité différentes dans les réactions chimiques, ce qui en fait un composé précieux en synthèse et en chimie médicinale .

Comparaison Avec Des Composés Similaires

- 3-Isopropyl-1H-pyrazole-5-carboxylic acid

- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

- 3-Methyl-1H-pyrazole-5-carboxylic acid

Comparison: 5-Isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Propriétés

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918863 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-47-6 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)

![N-(4-chloro-2-fluorophenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2480211.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2480222.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![4-[(3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)sulfanyl]butanenitrile](/img/structure/B2480228.png)

![N-(3-acetylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2480231.png)

![methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)

![4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2480233.png)